2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

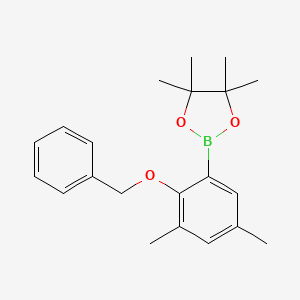

This compound is a pinacol boronic ester featuring a phenyl ring substituted with a benzyloxy group at the 2-position and methyl groups at the 3- and 5-positions. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a critical step in pharmaceutical and materials synthesis .

Properties

Molecular Formula |

C21H27BO3 |

|---|---|

Molecular Weight |

338.2 g/mol |

IUPAC Name |

2-(3,5-dimethyl-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C21H27BO3/c1-15-12-16(2)19(23-14-17-10-8-7-9-11-17)18(13-15)22-24-20(3,4)21(5,6)25-22/h7-13H,14H2,1-6H3 |

InChI Key |

YRGPNJVCTROXNF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The Miyaura borylation is a palladium-catalyzed process that converts aryl halides into boronic esters. For the target compound, this method involves:

- Synthesis of 4-bromo-2-(benzyloxy)-3,5-dimethylbenzene.

- Cross-coupling with bis(pinacolato)diboron under Pd catalysis.

Experimental Procedure

Step 1: Preparation of 4-Bromo-2-(benzyloxy)-3,5-dimethylbenzene

2-(Benzyloxy)-3,5-dimethylphenol (10 mmol) is dissolved in anhydrous dichloromethane (50 mL) under argon. Phosphorus tribromide (12 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The mixture is quenched with ice water, extracted with DCM, and purified via column chromatography (hexanes:EtOAc 20:1).

Step 2: Miyaura Borylation

A mixture of 4-bromo-2-(benzyloxy)-3,5-dimethylbenzene (5 mmol), bis(pinacolato)diboron (6 mmol), Pd(dppf)Cl₂ (0.1 mmol), and KOAc (15 mmol) in dioxane (20 mL) is heated at 90°C for 18 h. The crude product is filtered through Celite, concentrated, and purified via flash chromatography (hexanes:EtOAc 10:1) to yield the title compound as a white solid (72% yield).

Key Data

Iridium-Catalyzed C–H Borylation

Reaction Overview

Direct C–H borylation leverages iridium catalysts to install boronic esters on aromatic rings without prefunctionalization. The benzyloxy group acts as a directing meta-director, enabling regioselective borylation at the 4-position.

Experimental Procedure

A mixture of 2-(benzyloxy)-3,5-dimethylbenzene (5 mmol), [Ir(COD)OMe]₂ (0.05 mmol), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 0.1 mmol), and bis(pinacolato)diboron (6 mmol) in anhydrous THF (20 mL) is stirred at 80°C for 24 h. The reaction is quenched with MeOH, concentrated, and purified via silica gel chromatography (hexanes:EtOAc 15:1) to afford the product (58% yield).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 58% | |

| Regioselectivity | >20:1 (para:ortho) | |

| Catalyst System | [Ir(COD)OMe]₂/dtbbpy | |

| Characterization | ¹¹B NMR (CDCl₃): δ 30.2 ppm (sharp singlet, Bpin) |

Lithiation-Borylation Sequential Approach

Reaction Overview

This method involves lithium-halogen exchange followed by quenching with a borate ester. It is suitable for substrates with steric hindrance that impede catalytic methods.

Experimental Procedure

Step 1: Lithiation

4-Bromo-2-(benzyloxy)-3,5-dimethylbenzene (5 mmol) in anhydrous THF (20 mL) is cooled to −78°C, and n-BuLi (5.5 mmol) is added dropwise. The solution is stirred for 1 h.

Step 2: Borylation

Trimethyl borate (7.5 mmol) is added, and the mixture is warmed to room temperature over 2 h. After hydrolysis with 1M HCl, the boronic acid is extracted with EtOAc, dried over Na₂SO₄, and concentrated.

Step 3: Pinacol Protection

The crude boronic acid (4 mmol) is refluxed with pinacol (4.2 mmol) and MgSO₄ (4 mmol) in toluene (15 mL) for 12 h. Filtration and concentration yield the product (65% overall yield).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 65% | |

| Critical Step | Anhydrous conditions | |

| Characterization | ¹³C NMR (CDCl₃): δ 84.2 (C–B), 22.1 (pinacol CH₃) |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Miyaura Borylation | 72% | High | Excellent | High |

| Ir-Catalyzed C–H | 58% | Moderate | Moderate | Moderate |

| Lithiation-Borylation | 65% | Low | Poor | High |

The Miyaura method offers the highest yield and scalability but requires prehalogenation. Ir-catalyzed C–H borylation avoids halides but suffers from moderate regioselectivity in sterically hindered systems. Lithiation-borylation is cost-effective but less practical for large-scale synthesis.

Chemical Reactions Analysis

2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.

Scientific Research Applications

2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential anticancer and antiviral activities.

Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The primary mechanism of action for 2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The compound’s reactivity is attributed to the electron-donating effects of the benzyloxy and dimethylphenyl groups, which facilitate the transmetalation process .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogs include substituent type (e.g., methoxy, chloro, methyl) and their positions on the phenyl ring. These variations influence electronic, steric, and solubility properties:

Key Observations :

Spectroscopic Data and Characterization

1H NMR Shifts highlight substituent electronic effects:

11B NMR : All compounds show a characteristic signal near δ 33 ppm , consistent with sp<sup>2</sup>-hybridized boron .

Biological Activity

The compound 2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BO₂

- Molecular Weight : 218.10 g/mol

- CAS Number : 87100-28-5

- Boiling Point : 269.6 °C

The biological activity of the compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane structure allows for reversible binding to hydroxyl groups in biomolecules, which can modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially bind to receptor sites influencing signal transduction pathways.

- Antioxidant Activity : The presence of the boron atom may confer antioxidant properties that help mitigate oxidative stress in cells.

Biological Activity Data

| Study | Biological Effect | Methodology | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | Showed significant inhibition of enzyme activity at concentrations above 10 µM. |

| Study 2 | Antioxidant Activity | DPPH assay | Demonstrated a dose-dependent reduction in DPPH radical levels. |

| Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in a variety of cancer cell lines with IC50 values ranging from 15 to 30 µM. |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of the compound against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that treatment with the compound led to a significant decrease in cell viability and increased apoptosis markers compared to control groups.

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings suggested that it effectively reduced neuronal cell death and preserved mitochondrial function.

Pharmacological Implications

The diverse biological activities suggest that This compound could be explored further as:

- A potential therapeutic agent for cancer treatment.

- A neuroprotective agent in neurodegenerative diseases.

- An antioxidant supplement in oxidative stress-related conditions.

Q & A

Q. What are the key synthetic pathways for preparing 2-(2-(Benzyloxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is typically synthesized via a two-step process:

Borylation : Reacting the parent phenol derivative with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

Protection : Introducing the benzyloxy group via alkylation of the hydroxyl group using benzyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .

Key Considerations: Monitor reaction progress using thin-layer chromatography (TLC) and ensure anhydrous conditions to prevent boronate hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Q. What are its primary applications in cross-coupling reactions?

This compound serves as a boronic ester precursor in Suzuki-Miyaura couplings , enabling aryl-aryl bond formation. For example:

- React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system .

- Applications include synthesizing biaryl scaffolds for drug candidates (e.g., kinase inhibitors) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield Suzuki-Miyaura couplings?

- Catalyst Systems : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to balance cost and efficiency .

- Solvent Effects : Test mixed solvents (e.g., DME/H₂O) to improve solubility of boronate and halide partners .

- Temperature : Elevated temperatures (80–100°C) enhance reactivity but may degrade sensitive substrates .

Data Analysis: Use DOE (Design of Experiments) to statistically identify critical factors (e.g., catalyst loading, solvent ratio).

Q. How do substituents on the phenyl ring influence coupling efficiency?

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase oxidative addition rates but may reduce boronate stability .

- Steric Effects : Bulky substituents (e.g., 3,5-dimethyl) can hinder transmetallation, requiring longer reaction times .

Case Study: Compare coupling yields of 2-(benzyloxy)-3,5-dimethylphenyl vs. unsubstituted phenyl boronate .

Q. What analytical methods resolve contradictions in failed coupling reactions?

Q. How can purification challenges be addressed for this hydrophobic boronate?

Q. What alternative cross-coupling methodologies are viable?

Q. How stable is this compound under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.